Phosphoribosyl ATP
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H25N5O20P4 |
|---|---|
Molecular Weight |
719.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14?,15-/m1/s1 |
InChI Key |
RKNHJBVBFHDXGR-MRUDJCSFSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O |
Synonyms |
phosphoribosyl ATP phosphoribosyladenosine triphosphate |
Origin of Product |
United States |
Biosynthesis of Phosphoribosyl Atp
Precursor Pathways for 5-Phosphoribosyl 1-Pyrophosphate (PRPP) Synthesis
PRPP is a central metabolite, serving as a precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, tryptophan, NAD+, NADP+, and histidine. encyclopedia.pubnih.govasm.org
The primary enzyme responsible for PRPP synthesis is phosphoribosyl pyrophosphate synthetase (PRS; EC 2.7.6.1). encyclopedia.pubnih.gov This enzyme catalyzes the irreversible transfer of a pyrophosphate group from ATP to ribose-5-phosphate (B1218738), yielding PRPP and AMP. encyclopedia.pubnih.gov This reaction is considered a rate-limiting step in nucleotide biosynthesis. encyclopedia.pubresearchgate.netresearchgate.net
The reaction can be summarized as follows: Ribose 5-phosphate + ATP → PRPP + AMP nih.govnih.gov
PRS is a ubiquitous enzyme found in all kingdoms of life. encyclopedia.pubnih.gov It typically exists as a homohexamer in its active form in most organisms, although variations exist in some bacteria and archaea. creative-enzymes.com The enzyme's catalytic mechanism involves the binding of ATP and ribose-5-phosphate, followed by the transfer of the pyrophosphate. creative-enzymes.com Divalent ions such as Mg2+ are required for this reaction. nih.gov
Research findings highlight the importance of PRS in various metabolic processes. Mutations in the genes encoding PRS can lead to altered enzyme activity and disruptions in essential cellular processes. researchgate.net
While PRPP synthase is the primary enzyme for de novo PRPP synthesis, PRPP is also involved in salvage pathways for nucleotide synthesis, utilizing dedicated phosphoribosyl transferases. encyclopedia.pub These pathways recycle pre-existing bases or nucleosides, attaching a phosphoribosyl group from PRPP to form new nucleotides. For example, adenine (B156593) phosphoribosyltransferase converts adenine to AMP using PRPP. wikipedia.org
Enzymatic Transformations of Phosphoribosyl Atp
Hydrolysis of Phosphoribosyl ATP
The second step in the histidine biosynthesis pathway involves the hydrolysis of this compound. nih.govebi.ac.uk
Phosphoribosyl-ATP Pyrophosphohydrolase (HisE) Activity
The hydrolysis of this compound is catalyzed by the enzyme Phosphoribosyl-ATP pyrophosphohydrolase, also known as HisE or PRATP-PH. nih.govebi.ac.ukwikipedia.org This enzyme is responsible for the irreversible hydrolysis of the pyrophosphate group from PRATP. nih.govebi.ac.uk HisE belongs to the all-alpha NTP pyrophosphohydrolase superfamily. ebi.ac.uknih.gov In some organisms, HisE exists as a separate monofunctional enzyme, while in many bacteria, fungi, and plants, it is part of a bifunctional enzyme fused with Phosphoribosyl-AMP cyclohydrolase (HisI). nih.govebi.ac.ukresearchgate.net Studies on HisE from Mycobacterium tuberculosis have provided insights into its structure, revealing a mostly α-helical protein that dimerizes to form active sites. nih.gov Conserved residues thought to be important for Mg2+ binding have been identified in these structures. nih.gov The catalytic activity of HisE is typically dependent on Mg2+ ions. nih.gov
Product Formation: Phosphoribosyl-AMP and Pyrophosphate
The enzymatic activity of Phosphoribosyl-ATP pyrophosphohydrolase (HisE) results in the formation of two products: Phosphoribosyl-AMP (PRAMP) and pyrophosphate (PPi). nih.govebi.ac.ukwikipedia.org This reaction can be represented as follows:
Phosphoribosyl-ATP + H2O → Phosphoribosyl-AMP + Pyrophosphate wikipedia.org
This hydrolysis step is irreversible and commits the phosphoribosyl moiety to the histidine biosynthetic pathway. nih.govebi.ac.uk
Further Conversion in Downstream Pathways
Following the hydrolysis of this compound to Phosphoribosyl-AMP, the latter compound is further processed in subsequent steps of the histidine biosynthesis pathway. nih.govwikipathways.orgwikipathways.org
Phosphoribosyl-AMP Cyclohydrolase Activity
Phosphoribosyl-AMP (PRAMP), the product of HisE activity, is the substrate for the next enzyme in the pathway, Phosphoribosyl-AMP cyclohydrolase, also known as HisI. nih.govebi.ac.ukacs.orgresearchgate.net This enzyme catalyzes the cyclohydrolysis of PRAMP. acs.orgresearchgate.netuniprot.org The reaction involves the opening of the adenine (B156593) ring of Phosphoribosyl-AMP. researchgate.net In organisms where HisE and HisI are part of a bifunctional enzyme, the HisI-like domain catalyzes this reaction. acs.orgresearchgate.net Phosphoribosyl-AMP cyclohydrolase activity is crucial for maintaining purine (B94841) homeostasis and plays a critical role in the de novo purine biosynthesis pathway as well as purine salvage pathways. ontosight.ai The catalytic activity of HisI is typically dependent on Zn2+ ions. nih.govuniprot.org
Bifunctional Enzymes in this compound Metabolism
In many organisms, the enzymatic activities of Phosphoribosyl-ATP pyrophosphohydrolase (HisE) and Phosphoribosyl-AMP cyclohydrolase (HisI) are combined within a single bifunctional enzyme, often referred to as HisIE or HISN2 in plants. nih.govebi.ac.uknih.govresearchgate.netacs.orgresearchgate.net This fusion protein catalyzes both the second and third steps of histidine biosynthesis. nih.govacs.orgresearchgate.net The bifunctional enzyme typically consists of a C-terminal domain with HisE-like pyrophosphohydrolase activity and an N-terminal domain with HisI-like cyclohydrolase activity. nih.govacs.orgresearchgate.net
Studies involving a truncated version of AbHisIE containing only the C-terminal (HisE) domain demonstrated its catalytic activity in producing PRAMP, confirming the independent function of this domain. nih.govacs.org The ability of PRAMP to bind to the HisI-like domain from bulk solvent and be processed further suggests that while preferential channeling of the intermediate might occur, it doesn't necessarily involve a rigid protein tunnel. nih.govacs.orgacs.org
Bifunctional enzymes like HisIE offer potential advantages, including metabolic pathway control and potentially more efficient substrate conversion due to the proximity of the catalytic sites. researchgate.net Structural analyses of bifunctional HisIE enzymes from various organisms, such as Shigella flexneri and Medicago truncatula, have provided insights into their domain organization and conserved catalytic mechanisms. researchgate.netpdbj.orgosti.gov
Compound Names and PubChem CIDs:
Metabolic Pathways Interconnected with Phosphoribosyl Atp
Role of Phosphoribosyl ATP in L-Histidine Biosynthesis
The biosynthesis of L-histidine is an energetically costly, multi-step pathway found in bacteria, archaea, fungi, and plants, but not in animals, for whom histidine is an essential amino acid. wikipedia.orgnih.gov The initial and rate-limiting step of this pathway is the condensation of adenosine (B11128) triphosphate (ATP) and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to form this compound and pyrophosphate (PPi). nih.govslideshare.net This reaction is catalyzed by the enzyme ATP-phosphoribosyltransferase (EC 2.4.2.17). wikipedia.orgnih.gov
This compound then undergoes a series of nine additional enzymatic reactions to yield L-histidine. nih.govresearchgate.net A key feature of this pathway is the origin of the atoms in the resulting histidine molecule. The carbon and nitrogen atoms of the imidazole (B134444) ring of histidine are derived from the purine (B94841) ring of ATP, while the five-carbon chain and the α-amino group come from PRPP and glutamine, respectively. wikipedia.org
The enzyme ATP-phosphoribosyltransferase is a major site of regulation for the histidine biosynthetic pathway. Its activity is subject to feedback inhibition by the end product, L-histidine, which binds to an allosteric site on the enzyme, thereby modulating the metabolic flux through the pathway in response to cellular needs. proteopedia.orgnih.govacs.org Additionally, the enzyme's activity can be influenced by other molecules that signal the energy status of the cell, such as AMP and ADP. wikipedia.orgproteopedia.org
The subsequent steps in the pathway involve the hydrolytic removal of the pyrophosphate group from this compound to yield phosphoribosyl-AMP (PRAMP), followed by the opening of the purine ring. nih.govacs.org A significant intermediate formed later in the pathway is 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is also an intermediate in the de novo biosynthesis of purine nucleotides. plos.orgresearchgate.net
| Step | Reactant(s) | Product(s) | Enzyme | Gene (E. coli) |
|---|---|---|---|---|
| 1 | ATP + PRPP | This compound + PPi | ATP-phosphoribosyltransferase | hisG |
| 2 | This compound | Phosphoribosyl-AMP + PPi | Phosphoribosyl-ATP pyrophosphatase | hisE |
| 3 | Phosphoribosyl-AMP | Phosphoribosylformimino-AICAR-P | Phosphoribosyl-AMP cyclohydrolase | hisI |
| 4 | Phosphoribosylformimino-AICAR-P | Phosphoribulosylformimino-AICAR-P | P'ribosylformimino-AICAR-P isomerase | hisA |
| 5 | Phosphoribulosylformimino-AICAR-P + Glutamine | Imidazole glycerol (B35011) phosphate (B84403) + AICAR + Glutamate | Imidazole glycerol phosphate synthase | hisH, hisF |
| 6 | Imidazole glycerol phosphate | Imidazole acetol phosphate + H₂O | Imidazoleglycerol-phosphate dehydratase | hisB |
| 7 | Imidazole acetol phosphate + Glutamate | L-Histidinol phosphate + α-ketoglutarate | Histidinol-phosphate aminotransferase | hisC |
| 8 | L-Histidinol phosphate | L-Histidinol + Pi | Histidinol-phosphate phosphatase | hisB |
| 9 & 10 | L-Histidinol + 2 NAD⁺ | L-Histidine + 2 NADH + 2 H⁺ | Histidinol dehydrogenase | hisD |
The L-histidine biosynthetic pathway is not an isolated metabolic route but is closely integrated with other central metabolic networks, primarily through its substrates and a key intermediate. The starting materials, ATP and PRPP, link histidine synthesis directly to energy metabolism and nucleotide synthesis. proteopedia.orgnih.gov
A crucial point of integration is the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). plos.orgnih.gov AICAR is generated as a by-product in the fifth step of histidine biosynthesis and is also an intermediate in the de novo synthesis of purine nucleotides. researchgate.netnih.gov This allows for a metabolic "salvage" of the purine ring portion of ATP that is not incorporated into histidine, directly feeding it back into the purine biosynthetic pathway. plos.org This connection underscores the metabolic economy within the cell, where intermediates from one pathway can be utilized in another. This link is so significant that disruptions in one pathway can affect the other. For instance, mutants with a hyperactive histidine biosynthetic pathway may have an increased requirement for adenine (B156593). nih.gov Furthermore, the accumulation of AICAR can have regulatory effects on other pathways, such as thiamine (B1217682) biosynthesis. nih.gov
The regulation of ATP-phosphoribosyltransferase by AMP and ADP also represents a direct link to the cell's energy status. wikipedia.orgproteopedia.org When energy levels are low (high AMP/ADP), the cell can downregulate this energy-intensive pathway to conserve ATP. ebi.ac.ukuwaterloo.ca
PRPP-Dependent Biosynthetic Pathways
5-phosphoribosyl-α-1-pyrophosphate (PRPP) is a key metabolite synthesized from ribose-5-phosphate (B1218738) and ATP by the enzyme PRPP synthetase. fiveable.mehw.ac.uk It serves as the donor of the phosphoribosyl group in a variety of biosynthetic pathways, making it a central molecule in cellular metabolism. nih.govasm.orgnih.gov The availability of PRPP can influence the rates of these interconnected pathways. nih.govbioone.org
PRPP is essential for both the de novo and salvage pathways of purine nucleotide biosynthesis. fiveable.menih.govresearchgate.net
In the de novo pathway , which builds purine nucleotides from simpler precursors, PRPP is the substrate for the first committed step. wpmucdn.comyoutube.com The enzyme glutamine PRPP amidotransferase catalyzes the transfer of an amino group from glutamine to PRPP, forming 5-phosphoribosylamine. fiveable.me This is a key regulatory point in purine synthesis and is subject to feedback inhibition by purine nucleotides. wpmucdn.com The pathway then proceeds through a series of reactions to form inosine (B1671953) monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.netresearchgate.net
The salvage pathway provides a more energy-efficient route to nucleotide synthesis by recycling pre-formed purine bases (adenine, guanine (B1146940), and hypoxanthine) that result from the degradation of nucleic acids. wpmucdn.comresearchgate.net In these reactions, phosphoribosyltransferases catalyze the transfer of the phosphoribosyl group from PRPP to a purine base to form the corresponding nucleotide monophosphate. fiveable.me For example, adenine phosphoribosyltransferase (APRT) converts adenine to AMP, and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts hypoxanthine (B114508) and guanine to IMP and GMP, respectively. wpmucdn.com
PRPP is also a crucial substrate in the de novo synthesis of pyrimidine (B1678525) nucleotides. fiveable.menih.govresearchgate.net In this pathway, the pyrimidine ring (orotate) is synthesized first and then attached to the ribose-5-phosphate moiety. The enzyme orotate (B1227488) phosphoribosyltransferase catalyzes the reaction between orotate and PRPP to form orotidine-5'-monophosphate (OMP). fiveable.me OMP is then decarboxylated to form uridine (B1682114) monophosphate (UMP), which is the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP). nih.govbioone.org Similar to purine synthesis, salvage pathways also exist for pyrimidines, utilizing PRPP to convert pyrimidine bases back into nucleotides.
The biosynthesis of the amino acid tryptophan is another pathway dependent on PRPP. wikipedia.orgnih.govnih.gov In the first step of the tryptophan-specific branch of the aromatic amino acid biosynthetic pathway, the enzyme anthranilate phosphoribosyltransferase catalyzes the reaction of anthranilate with PRPP. wikipedia.orgnih.govresearchgate.net This reaction forms N-(5'-phosphoribosyl)-anthranilate and pyrophosphate. nih.gov The phosphoribosyl group is subsequently rearranged and ultimately forms part of the indole (B1671886) ring of tryptophan.
PRPP is a precursor for the synthesis of several essential cofactors. nih.govasm.org
Nicotinamide adenine dinucleotide (NAD) can be synthesized de novo from tryptophan or aspartate, a pathway that involves PRPP. In what is known as the Preiss-Handler pathway, nicotinate (B505614) phosphoribosyltransferase catalyzes the reaction of nicotinic acid with PRPP to form nicotinic acid mononucleotide, a key intermediate in NAD⁺ biosynthesis. nih.gov
Other Specialized Metabolite Synthesis
Extensive research into the metabolic fate of N¹-(5-phospho-β-D-ribosyl)-ATP (this compound, or PR-ATP) has overwhelmingly established its role as a dedicated intermediate in the primary metabolic pathway of L-histidine biosynthesis. wikipedia.orgproteopedia.orgnih.gov The formation of PR-ATP from adenosine triphosphate (ATP) and 5-phospho-α-D-ribose 1-diphosphate (PRPP) is the first and committed step of this essential amino acid's synthesis. nih.gov
Following its synthesis, PR-ATP is promptly acted upon by the enzyme phosphoribosyl-ATP pyrophosphohydrolase, the second enzyme in the histidine pathway. nih.govnih.govacs.org This enzyme specifically hydrolyzes PR-ATP to produce phosphoribosyl-AMP (PRAMP) and pyrophosphate, channeling the carbon and nitrogen atoms from the ATP molecule into the subsequent steps of histidine formation. nih.govacs.org
Current scientific literature does not provide evidence for PR-ATP serving as a direct precursor or intermediate in the biosynthesis of other specialized or secondary metabolites. Its metabolic role appears to be exclusively confined to the highly conserved histidine biosynthesis pathway found in bacteria, archaea, lower eukaryotes, and plants. wikipedia.org While the precursors for PR-ATP and the ultimate product, L-histidine, are themselves integrated into various aspects of cellular metabolism, PR-ATP itself functions as a transient intermediate with a singular known destination.
The sole well-characterized enzymatic consumer of this compound is detailed in the table below, highlighting its specific role.
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Metabolic Pathway |
| Phosphoribosyl-ATP pyrophosphohydrolase | 3.6.1.31 | This compound, H₂O | Phosphoribosyl-AMP, Diphosphate | L-Histidine Biosynthesis |
This interactive table summarizes the primary enzymatic reaction involving this compound.
Regulation of Phosphoribosyl Atp Metabolism
Allosteric Regulation of Key Enzymes
Allosteric mechanisms provide a rapid and efficient means to adjust the activity of enzymes involved in PRATP synthesis in response to fluctuating cellular conditions. wikipedia.org
Feedback Inhibition of ATP Phosphoribosyltransferase (ATP-PRT) by Histidine
A well-established regulatory mechanism is the allosteric feedback inhibition of ATP-PRT by histidine, the end product of the biosynthetic pathway. ebi.ac.ukacs.orgproteopedia.orgnih.gov Histidine binds to a specific allosteric site on the ATP-PRT enzyme, distinct from the substrate binding site. acs.orgproteopedia.orgucl.ac.uk This interaction induces conformational changes in the enzyme, shifting its equilibrium towards a less active or inactive state. ucl.ac.uk The inhibitory effect is specific to L-histidine. ucl.ac.ukresearchgate.net In organisms possessing a short form of ATP-PRT, the enzyme functions as a hetero-octamer comprising catalytic (HisGS) and regulatory (HisZ) subunits. nih.govresearchgate.netacs.orgrcsb.org Histidine binds to the HisZ subunit, which in turn mediates the allosteric inhibition of the HisGS subunit. nih.govresearchgate.netacs.orgrcsb.org Structural studies indicate that histidine binding to HisZ causes repositioning of regulatory loops, impacting the interface between HisZ and HisGS and hindering the catalytic subunit from adopting conformations optimal for catalysis. nih.govrcsb.org
Influence of Nucleotides (AMP, ADP, GDP) and Guanosine (B1672433) Tetraphosphate (B8577671) (ppGpp) on ATP-PRT
The activity of ATP-PRT is also sensitive to the levels of various nucleotides, serving as indicators of the cellular energy and metabolic state. AMP and ADP are known inhibitors of ATP-PRT. wikipedia.orgebi.ac.ukproteopedia.orgresearchgate.net The inhibition by AMP can be competitive with respect to PRPP. proteopedia.org Interestingly, ADP has been observed to act as an alternative substrate for some ATP-PRT variants. acs.org Guanosine tetraphosphate (ppGpp), a signaling molecule produced during conditions of stress such as amino acid deprivation, also exerts an inhibitory effect on ATP-PRT. wikipedia.orgebi.ac.ukproteopedia.org The inhibition by ppGpp can be synergistic with that of histidine. proteopedia.org
Allosteric Control of PRPP Synthetase (PRS)
Phosphoribosylpyrophosphate synthetase (PRS), the enzyme responsible for synthesizing PRPP, a key substrate for ATP-PRT, is also subject to allosteric regulation. orpha.netnih.govencyclopedia.pub PRS activity is activated by inorganic phosphate (B84403) (Pi) and inhibited by purine (B94841) nucleotides, including ADP and GDP. orpha.netnih.govencyclopedia.pubnih.gov ADP competes with both Pi for binding at the allosteric site and with ATP at the active site. nih.govbiorxiv.org Human PRS1 possesses a distinct allosteric site that plays a role in its regulation. nih.gov Mutations in the gene encoding PRS1 (PRPS1) can compromise its allosteric control, leading to increased PRPP production and associated conditions like gout and hyperuricemia. orpha.netorpha.net
Transcriptional and Translational Control Mechanisms
In addition to acute allosteric regulation, the cellular levels of enzymes involved in PRATP metabolism, particularly ATP-PRT, are controlled at the level of gene expression. wikipedia.orgebi.ac.uk Transcriptional regulation of the hisG gene, encoding ATP-PRT, is primarily influenced by nutrient availability. wikipedia.orgebi.ac.uk This allows cells to adjust their capacity for histidine biosynthesis over longer timescales based on the availability of resources.
Conformational Dynamics and Oligomeric States in Enzyme Regulation
The regulation of both ATP-PRT and PRS often involves alterations in their three-dimensional structure and how their subunits associate to form larger complexes. ebi.ac.ukacs.orgacs.orgfishersci.ie
ATP-PRT can exist in different oligomeric states, including an active dimer and a less active or inactive hexamer. proteopedia.orgucl.ac.uk The binding of allosteric inhibitors like histidine can promote the formation of the hexameric state, thereby reducing enzyme activity. wikipedia.org Conformational changes within the enzyme are fundamental to the allosteric regulatory mechanism mediated by histidine. ebi.ac.ukucl.ac.uk In short-form ATP-PRT, the regulatory subunit HisZ influences the conformational flexibility of the catalytic subunit HisGS, which is crucial for both activation and allosteric inhibition. acs.orgrcsb.orgnih.gov
PRS enzymes typically function as hexamers. nih.gov The binding of allosteric effectors such as ADP and phosphate to specific sites on the PRS enzyme induces conformational changes that modulate its catalytic activity. nih.govnih.gov
Filament Formation and Activity Modulation of PRPS1
Emerging research indicates that PRPP synthetase (PRPS), including the human isoform PRPS1, can assemble into filamentous structures known as cytoophidia in both prokaryotic and eukaryotic cells. nih.govbiorxiv.org The formation of these filaments is influenced by the binding of different ligands and has been shown to impact the allosteric regulation of PRPS. nih.govbiorxiv.org For instance, specific types of PRPS filaments in E. coli can exhibit reduced sensitivity to allosteric inhibition by ADP, while others may show enhanced inhibition. nih.govbiorxiv.org Structural analysis of these filaments suggests that conformational changes in a flexible regulatory loop within the enzyme are involved in controlling the binding of allosteric inhibitors and substrates. nih.gov The ability of PRPS to form filaments represents an additional layer of complexity in the regulation of PRPP metabolism. nih.gov
Interplay with Cellular Energy Status
The metabolism of phosphoribosyl ATP (PR-ATP) is intricately linked with the cellular energy status, primarily through the regulation of the enzyme ATP phosphoribosyltransferase (ATP-PRT, EC 2.4.2.17). This enzyme catalyzes the initial, often rate-limiting, step in histidine biosynthesis, which involves the condensation of ATP and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to form PR-ATP and pyrophosphate (PPi) proteopedia.orgontosight.aiwikipedia.orgresearchgate.net.
Cellular energy levels, reflected by the adenylate energy charge (calculated as ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP])), play a significant role in modulating ATP-PRT activity researchgate.netwikipedia.org. A high energy charge, indicative of abundant ATP and low levels of ADP and AMP, generally favors anabolic processes like nucleotide and amino acid biosynthesis. Conversely, a low energy charge signals energy depletion and leads to the inhibition of such energy-consuming pathways wikipedia.org.
Research indicates that ATP-PRT is subject to competitive inhibition by AMP and ADP, reflecting the cell's energy condition proteopedia.orgwikipedia.org. This feedback mechanism ensures that histidine biosynthesis, an energetically expensive process requiring a significant number of ATP molecules per histidine synthesized, is downregulated when energy is scarce researchgate.net. Studies on human phosphoribosylpyrophosphate synthetase (PRPP synthetase), the enzyme that synthesizes PRPP (a substrate for ATP-PRT), also show that its activity is regulated by cellular energy levels, with ADP acting as a potent negative allosteric regulator researchgate.netnih.gov. A positive correlation has been observed between PRPP content and ATP levels and energy charge in liver cells, while a negative correlation exists with ADP and AMP content nih.govnih.gov.
The de novo purine biosynthesis pathway, which utilizes PRPP, is also highly energy-intensive, consuming multiple ATP and GTP molecules nih.govnih.govthesciencenotes.com. The regulation of this pathway is crucial to prevent the wasteful expenditure of energy news-medical.net. The first committed step of purine biosynthesis, catalyzed by amidophosphoribosyltransferase, is allosterically stimulated by PRPP, the product of PRPP synthetase, and inhibited by the end products, AMP and GMP thesciencenotes.comnews-medical.net. This highlights the interconnectedness of PRPP metabolism, purine biosynthesis, and cellular energy status.
The purine salvage pathway, which also utilizes PRPP to recycle purine bases, is energetically more favorable than the de novo pathway, requiring less ATP nih.gov. Under conditions of energy depletion, the salvage pathway can help restore adenine (B156593) nucleotide levels biorxiv.orgresearchgate.net.
Studies investigating the impact of altered energy status on related pathways provide further insight. For example, accumulated NADH, indicative of reductive stress and linked to energy imbalance, has been shown to deregulate PRPP synthetase-mediated downstream purine biosynthesis, leading to increased energy consumption and the induction of energy stress nih.gov.
The dynamic regulation of intracellular ATP levels has been observed in various cellular processes, including excitation-contraction coupling in cardiac myocytes, underscoring the constant interplay between energy production and utilization pnas.org. While not directly focused on PR-ATP, these studies demonstrate the tight control of ATP levels and their impact on cellular function.
The formation of purinosomes, multi-enzyme complexes involved in de novo purine synthesis, is also influenced by cellular energy status jst.go.jp. Cellular signaling pathways, such as those involving AMP-activated protein kinase (AMPK), which is activated under low energy conditions (high AMP:ATP ratio), can influence purinosome assembly in response to changes in cellular energy levels biorxiv.orgjst.go.jp.
Detailed research findings illustrate the sensitivity of enzymes involved in PR-ATP and related nucleotide metabolism to the cellular energy state. For instance, kinetic studies on ATP-PRT from Lactococcus lactis have shown a significantly higher Km for ATP compared to other ATP-PRTs, suggesting tighter regulation by energy charge in this organism nih.gov.
Table 1: Regulation of Key Enzymes by Adenine Nucleotides
| Enzyme | Reaction Catalyzed | Regulation by ATP | Regulation by ADP | Regulation by AMP | Citation(s) |
| ATP Phosphoribosyltransferase | ATP + PRPP <=> PR-ATP + PPi | Substrate | Inhibitor | Inhibitor | proteopedia.orgwikipedia.orgresearchgate.net |
| PRPP Synthetase | Ribose-5-phosphate (B1218738) + ATP => PRPP + AMP | Substrate | Inhibitor | Inhibitor | researchgate.netnih.govnih.govencyclopedia.pub |
| Amidophosphoribosyltransferase | PRPP + Glutamine => 5-phosphoribosylamine + Glutamate | Indirectly affected | Indirectly affected | Inhibitor | thesciencenotes.comnews-medical.net |
Table 2: Energy Cost of Purine Biosynthesis
| Pathway | Product Synthesized | ATP/GTP Molecules Consumed (per molecule of product) | Citation(s) |
| De Novo Purine Synthesis | IMP | 6 (from PRPP) | libretexts.org |
| De Novo Purine Synthesis | AMP | 9 (total from initial precursors) | nih.gov |
| De Novo Purine Synthesis | GMP | 10 (total from initial precursors) | nih.gov |
| Purine Salvage Pathway | AMP (from Adenine) | 1 (for phosphorylation of nucleoside) | nih.gov |
| Purine Salvage Pathway | IMP/GMP (from Hypoxanthine (B114508)/Guanine) | Requires PRPP, minimal direct ATP hydrolysis | nih.gov |
Genetic and Evolutionary Perspectives on Phosphoribosyl Atp Metabolism
Gene Encoding and Genomic Organization (e.g., hisG, hisE, prs/PRPS genes)
The biosynthesis of N¹-(5-phosphoribosyl)-ATP (PRATP) and the subsequent metabolic pathways are orchestrated by a suite of well-characterized genes. The genomic organization and encoding of these genes exhibit significant variation across different domains of life, reflecting diverse evolutionary strategies for regulation and efficiency.
The initial and rate-limiting step in histidine biosynthesis is the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form PRATP, a reaction catalyzed by ATP-phosphoribosyltransferase (ATP-PRT). proteopedia.orgnih.gov This enzyme is encoded by the hisG gene. nih.govnih.gov In many bacteria, such as Salmonella typhimurium and Escherichia coli, hisG is the first structural gene in the his operon, a contiguous cluster of genes responsible for the entire histidine biosynthetic pathway. nih.govresearchgate.net This operon structure allows for coordinated regulation of all the genes involved in the pathway. researchgate.net
The subsequent steps in the pathway involve the enzyme phosphoribosyl-ATP pyrophosphohydrolase, which hydrolyzes PRATP to phosphoribosyl-AMP (PRAMP). This enzyme is encoded by the hisE gene. mdpi.comebi.ac.uk In some organisms, the hisE gene exists as a separate entity, while in others, it is fused with the hisI gene (encoding phosphoribosyl-AMP cyclohydrolase) to form a bifunctional gene, formerly known as hisIE. researchgate.netmdpi.com This gene fusion is an example of a molecular rearrangement that has shaped the pathway's evolution. researchgate.net
The synthesis of PRPP, a crucial precursor for PRATP and numerous other essential biomolecules, is catalyzed by PRPP synthetase (PRS). springernature.comasm.org The genes encoding this enzyme are designated as prs or PRPS. Unlike the his genes, which are specific to the histidine pathway, PRPS genes are central to nucleotide metabolism in nearly all living organisms. springernature.comasm.org In humans, there are three isoforms of PRPS: PRPS1, PRPS2, and PRPS3 (also known as PRPS1L1). encyclopedia.pub The genes PRPS1 and PRPS2 are located on the X chromosome, while PRPS3 is found on chromosome 7. encyclopedia.pub The presence of multiple PRPS genes in eukaryotes is a result of gene duplication events. springernature.com
The genomic organization of these genes can vary significantly. In enterobacteria, the his genes are typically organized into a single compact operon (e.g., hisGDC[NB]HAF[IE]). mdpi.com However, in other bacteria and eukaryotes, the genes may be scattered throughout the genome or organized into smaller clusters. researchgate.net For instance, in some lower eukaryotes, hisI and hisE are fused with hisD. uwaterloo.ca
| Gene | Enzyme Product | Function | Genomic Organization Examples |
|---|---|---|---|
| hisG | ATP-phosphoribosyltransferase (ATP-PRT) | Catalyzes the first step of histidine biosynthesis (PRPP + ATP → PRATP). proteopedia.org | Operator-proximal gene in the bacterial his operon. nih.govnih.gov |
| hisE | Phosphoribosyl-ATP pyrophosphohydrolase | Catalyzes the second step of histidine biosynthesis (PRATP → PRAMP). ebi.ac.uk | Can be a separate gene or fused with hisI (hisIE). researchgate.netmdpi.com |
| prs/PRPS | PRPP Synthetase (PRS) | Synthesizes PRPP, a key precursor for PRATP, nucleotides, and amino acids. springernature.comasm.org | Multiple unlinked paralogous genes in many eukaryotes (e.g., PRPS1, PRPS2, PRPS3 in humans). encyclopedia.pubmdpi.com |
Evolutionary Conservation of this compound and PRPP Pathways across Life Domains
The metabolic pathways involving PRATP and its precursor, PRPP, are remarkably conserved across the three domains of life: Archaea, Bacteria, and Eukarya. researchgate.net This widespread conservation underscores their fundamental importance in cellular metabolism, dating back to the last universal common ancestor (LUCA). springernature.com
The histidine biosynthesis pathway, which commences with the formation of PRATP, appears to be biochemically uniform in all organisms studied, serving as a classic example of the unity of biochemistry. researchgate.net The essentiality of histidine and the high metabolic cost of its synthesis have likely provided strong selective pressure to maintain this pathway throughout evolution. researchgate.netuwaterloo.ca Evidence suggests the antiquity of this pathway, with some proposing that histidine itself may be a molecular remnant of a catalytic ribonucleotide from a prebiotic RNA world. mdpi.com
Similarly, the synthesis and utilization of PRPP are ubiquitous and indispensable processes. asm.org PRPP serves as a critical precursor not only for histidine but also for purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acid tryptophan, and various cofactors. asm.orgnih.gov The enzyme responsible for its synthesis, PRPP synthetase (PRS), is found in nearly every living organism. springernature.com The high degree of amino acid sequence similarity among PRPP synthases from diverse organisms, such as the 51% identity between the enzymes from E. coli and Bacillus subtilis, highlights this evolutionary conservation. nih.gov
| Pathway/Molecule | Function | Conservation Across Domains | Evolutionary Significance |
|---|---|---|---|
| Histidine Biosynthesis (via PRATP) | Synthesis of the essential amino acid histidine. researchgate.net | Highly conserved in Archaea, Bacteria, and Eukarya. researchgate.net | Considered an ancient pathway, essential for protein synthesis. mdpi.com |
| PRPP Synthesis | Production of a key precursor for nucleotides, histidine, and tryptophan. asm.org | Ubiquitous in all known living organisms. springernature.com | Central to fundamental metabolic processes, originating before LUCA. springernature.com |
Phylogenetic Analysis of Related Enzymes
Phylogenetic analyses of the enzymes involved in PRATP metabolism have provided deep insights into their evolutionary origins and relationships. The phosphoribosyltransferase (PRT) enzyme superfamily, to which ATP-phosphoribosyltransferase (hisG product) belongs, is a prime example of convergent evolution. proteopedia.org This superfamily is divided into four distinct protein types based on structure and sequence, with ATP-PRT belonging to the unique type IV class. proteopedia.orgnih.gov The existence of these different classes suggests that these enzymes evolved from different ancestors to perform similar biochemical functions. proteopedia.org Phylogenetic studies also indicate that PRPP synthases themselves likely originated from a phosphoribosyltransferase ancestor. nih.gov
The ATP-phosphoribosyltransferase enzymes are broadly classified into two forms: a long form (HisGL) and a short form (HisGS). mdpi.comwikipedia.org The long form contains both catalytic and C-terminal regulatory domains, whereas the short form lacks the regulatory domain and requires interaction with another protein, HisZ, for function. wikipedia.org Phylogenetic distribution of these forms reveals complex evolutionary patterns.
In the case of PRPP synthetase (prs/PRPS genes), phylogenetic analysis reveals that PRPS1 is the ancestral form in eukaryotes, likely acquired from a bacterial ancestor. springernature.com The earliest gene duplication event gave rise to a paralog that would eventually evolve into PRPSAP2 in the common ancestor of animals and fungi over a billion years ago. springernature.com A later whole-genome duplication event, coinciding with the evolution of jawed vertebrates, led to the emergence of PRPS2 from PRPS1 and PRPSAP1 from PRPSAP2. springernature.com The retention of these paralogs for hundreds of millions of years points to their acquisition of important, non-redundant functions. springernature.com
The fusion of hisI and hisE genes into a bifunctional enzyme is another area clarified by phylogenetic analysis. The distribution of fused and separate hisIE genes across different microorganisms reveals instances of divergent evolution, convergent evolution, and horizontal gene transfer, making it a paradigmatic example of these evolutionary processes. mdpi.com
Gene Duplication and Functional Divergence in Enzyme Families
Gene duplication is a major driving force in the evolution of new functions, and the pathways involving PRATP provide clear examples of this phenomenon. nih.gov Following a duplication event, one copy of the gene is free to accumulate mutations, which can lead to neofunctionalization (acquiring a new function) or subfunctionalization (partitioning the ancestral function between the duplicates). nih.govplos.org
The PRPS gene family in eukaryotes is a hallmark of evolution through gene duplication. mdpi.comresearchgate.net While bacteria typically have a single prs gene, many eukaryotes possess multiple paralogs. springernature.com In mammals, the duplication of an ancestral PRPS gene has led to a multi-protein complex consisting of catalytic isoforms (PRPS1, PRPS2) and non-catalytic paralogs known as PRPS-associated proteins (PRPSAP1, PRPSAP2). springernature.comnih.gov Evolutionary analysis shows that these PRPSAPs lost their catalytic activity due to insertions of non-homologous regions but retained interfaces necessary for binding to the catalytic subunits. nih.govresearchgate.net This has allowed them to evolve new regulatory roles, acting as scaffolds that are crucial for the proper assembly and fine-tuning of the PRPS enzyme complex. springernature.com This functional divergence allows for tissue-specific configurations and more intricate metabolic regulation. springernature.com
Within the histidine biosynthesis pathway, gene duplication and fusion events have also been critical. researchgate.net Major gene rearrangements have played a significant role in shaping the pathway during early evolution. researchgate.net The fusion of the hisI and hisE genes in some lineages created a bifunctional enzyme, which may offer a kinetic advantage by channeling the substrate between active sites. mdpi.comuwaterloo.ca Similarly, the hisB and hisD genes in E. coli and S. typhimurium encode bifunctional enzymes, likely the result of ancient gene fusion events. uwaterloo.ca These fusions and duplications represent key innovations that have optimized the metabolic flow through the pathway in different organisms. researchgate.net
| Gene Family | Duplication Event | Functional Divergence | Organismal Group |
|---|---|---|---|
| PRPS | Multiple rounds of single gene and whole-genome duplications. springernature.com | Catalytic paralogs (PRPS1, PRPS2) and non-catalytic regulatory paralogs (PRPSAP1, PRPSAP2) form a complex with fine-tuned activity. springernature.comnih.gov | Eukaryotes, particularly mammals. springernature.com |
| hisIE | Gene fusion of separate hisI and hisE cistrons. researchgate.net | Creation of a bifunctional enzyme catalyzing two sequential steps in histidine biosynthesis. researchgate.netmdpi.com | Observed in various bacteria and lower eukaryotes. researchgate.netmdpi.com |
| hisB, hisD | Ancient gene fusion events. uwaterloo.ca | Resulted in bifunctional enzymes, each catalyzing two distinct reactions in the pathway. uwaterloo.ca | Enterobacteria (e.g., E. coli, S. typhimurium). uwaterloo.ca |
Methodological Approaches in Phosphoribosyl Atp Research
Enzyme Kinetic Analysis (e.g., Steady-State, Pre-Steady-State Kinetics, Kinetic Isotope Effects)
Enzyme kinetic analyses have been fundamental in characterizing ATP-phosphoribosyltransferase (ATPPRT), the enzyme responsible for the synthesis of PRATP from ATP and 5-phosphoribosyl-α-1-pyrophosphate (PRPP). These studies have provided deep insights into the catalytic mechanism, substrate binding, product inhibition, and allosteric regulation of this key enzyme.
Steady-State Kinetics: Initial velocity studies under steady-state conditions have been widely employed to determine the kinetic parameters of ATPPRT. In the absence of the inhibitor histidine, the enzyme typically exhibits Michaelis-Menten kinetics with respect to its substrates, ATP and PRPP. However, at high concentrations, ATP can act as an inhibitor. nih.gov The presence of histidine, an allosteric inhibitor, can induce a shift from hyperbolic to sigmoidal kinetics, indicating cooperative binding. nih.gov AMP has been shown to act as a competitive inhibitor with respect to ATP. nih.gov Bisubstrate kinetic analyses often yield parallel lines in double reciprocal plots, which is suggestive of a double-displacement (ping-pong) reaction mechanism. nih.gov
Kinetic Isotope Effects (KIEs): KIE studies have been instrumental in probing the transition state structure of the ATPPRT-catalyzed reaction. By measuring the effect of isotopic substitution at specific atomic positions on the reaction rate, researchers can infer the degree of bond formation and cleavage in the transition state. Studies on ATPPRT have utilized primary ¹⁴C and secondary ³H kinetic isotope effects. researchgate.netnih.gov The observed isotope effects suggest a dissociative, carbocation-like transition state for the phosphoribosyl transfer reaction. researchgate.netnih.gov These findings are consistent across different forms of ATPPRT, indicating a conserved catalytic mechanism despite variations in quaternary structure and regulatory machinery. nih.gov
Table 1: Selected Kinetic Parameters for ATP Phosphoribosyltransferases
| Enzyme Source | Condition | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| Escherichia coli | No Histidine | ATP | - | - | nih.gov |
| Escherichia coli | No Histidine | PRPP | - | - | nih.gov |
| Acinetobacter baumannii (HisGₛ) | pH 8.0, 25°C | ATP | 120 ± 10 | 0.107 ± 0.003 | nih.govst-andrews.ac.ukacs.org |
| Acinetobacter baumannii (HisGₛ) | pH 8.0, 25°C | PRPP | 140 ± 20 | 0.107 ± 0.003 | nih.govst-andrews.ac.ukacs.org |
| Acinetobacter baumannii (ATPPRT) | pH 8.0, 25°C | ATP | 130 ± 10 | 11.1 ± 0.2 | nih.govst-andrews.ac.ukacs.org |
| Acinetobacter baumannii (ATPPRT) | pH 8.0, 25°C | PRPP | 130 ± 10 | 11.1 ± 0.2 | nih.govst-andrews.ac.ukacs.org |
Note: This table presents a selection of reported kinetic values. Direct comparisons should be made with caution due to variations in experimental conditions.
Structural Biology Techniques (e.g., X-ray Crystallography, Electron Microscopy, NMR)
Structural biology techniques have provided atomic-level views of ATPPRT, the enzyme that synthesizes PRATP. These structures have been crucial for understanding substrate recognition, catalysis, and the mechanism of allosteric inhibition.
X-ray Crystallography: This has been the most prolific technique for determining the three-dimensional structure of ATPPRT from various organisms, including Escherichia coli and Mycobacterium tuberculosis. nih.govnih.goviucr.orgnih.gov Crystal structures have been solved for the apoenzyme, as well as in complex with substrates, products (PRATP), and inhibitors like AMP and histidine. nih.govnih.govresearchgate.net These structures reveal that ATPPRT can exist in different oligomeric states, such as dimers and hexamers, with the active form being a dimer and the histidine-inhibited form a hexamer. nih.gov The enzyme is typically composed of three domains. nih.govproteopedia.org The active site is located in a crevice between two catalytic domains, and the structures have allowed for the identification of key residues involved in binding ATP and PRPP. nih.govresearchgate.netproteopedia.org For instance, the structure of E. coli ATPPRT in complex with PRATP has helped to delineate the ATP-binding site. nih.govresearchgate.net The binding of the allosteric inhibitor histidine to a C-terminal regulatory domain induces significant conformational changes that lead to the formation of the inactive hexamer, providing a structural basis for feedback inhibition. nih.govwikipedia.org
While X-ray crystallography has been paramount, other structural techniques also play a role in understanding the dynamics and solution-state behavior of the enzymes involved in PRATP metabolism. Electron microscopy could be valuable for visualizing larger complexes and different conformational states, while Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the dynamics of the enzyme and its interactions with substrates and inhibitors in solution. However, specific applications of these latter two techniques directly to PRATP research are less documented in the provided context.
Table 2: PDB Entries for ATP Phosphoribosyltransferase Structures
| PDB ID | Organism | Description | Resolution (Å) | Reference |
|---|---|---|---|---|
| 1NH8 | Mycobacterium tuberculosis | Complex with AMP and Histidine | 1.8 | nih.gov |
| 1NH7 | Mycobacterium tuberculosis | Apoenzyme | 2.7 | nih.gov |
| 1Q1G | Escherichia coli | Complex with AMP | 2.7 | nih.govresearchgate.net |
| 1Q2T | Escherichia coli | Complex with PR-ATP (ribosyl-triphosphate unresolved) | 2.9 | nih.govresearchgate.net |
This table is a sample of available structures and is not exhaustive.
Spectroscopic and Chromatographic Methods for Metabolite Detection and Quantification
The detection and quantification of PRATP and related metabolites are crucial for studying the kinetics of its formation and degradation, as well as for understanding its role in metabolic pathways. A combination of chromatographic separation and sensitive detection methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including ATP and its derivatives. While specific protocols for PRATP are not detailed in the provided search results, methods developed for closely related compounds are directly applicable. Hydrophilic Interaction Liquid Chromatography (HILIC) is a mode of HPLC that is particularly well-suited for retaining and separating highly polar compounds like phosphorylated sugars and nucleotides. frontiersin.org HPLC methods, often coupled with UV-Vis detection, can be used to monitor the progress of enzymatic reactions involving PRATP by separating the product from the substrates. st-andrews.ac.uk
The coupling of liquid chromatography with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of metabolites, even at low concentrations within complex biological matrices. frontiersin.orgst-andrews.ac.uknih.gov This technique has been used to confirm the production of ProFAR (a downstream product of PRATP) from PRATP in enzymatic assays. st-andrews.ac.uk LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer exceptional selectivity by monitoring specific precursor-to-product ion transitions. nih.govfigshare.com Such methods have been successfully developed for the quantification of related compounds like ATP, ADP, AMP, and PRPP in various biological samples, including erythrocytes and cell culture supernatants. frontiersin.orgnih.govfigshare.comglsciences.com These established methodologies provide a robust framework for developing specific assays to quantify PRATP in future studies.
Computational Biology and Molecular Modeling (e.g., Molecular Dynamics Simulations, Quantum Chemical Calculations)
Computational approaches have become indispensable for complementing experimental studies of PRATP synthesis, providing insights into dynamic processes and reaction mechanisms that are difficult to observe directly.
Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of ATPPRT and its complexes with substrates and inhibitors over time. These simulations provide atomic-level insights into conformational changes, protein dynamics, and the role of specific amino acid residues. nih.govnih.govbiorxiv.orgmdpi.com For example, MD simulations have been used to investigate how the binding of the regulatory protein HisZ alters the dynamics of the catalytic HisGₛ subunit. nih.gov These studies suggest that HisZ binding constrains the dynamics of HisGₛ, favoring a preorganized active site that is electrostatically poised for catalysis. nih.govlu.seresearchgate.net Simulations of mutant enzymes have helped to elucidate how allosteric activation can rescue catalytically impaired variants by modulating the dynamics of key active site residues. nih.govlu.seresearchgate.net
Quantum Chemical Calculations: Quantum chemical calculations are employed to model the electronic structure of the reacting molecules and to map the potential energy surface of the enzymatic reaction. These calculations are crucial for characterizing the transition state of the reaction catalyzed by ATPPRT. By combining experimental kinetic isotope effects with computational modeling, a detailed picture of the transition state can be constructed. nih.gov These studies have supported a dissociative DNAN‡ transition state for the phosphoribosyl transfer, with a fully dissociated ATP purine (B94841) ring and little involvement of the incoming nucleophile. nih.gov This information is invaluable for understanding the fundamental chemistry of PRATP formation and for the rational design of transition-state analogue inhibitors.
Genetic Engineering and Mutagenesis for Pathway Dissection
Genetic approaches are powerful tools for dissecting the histidine biosynthesis pathway and for understanding the physiological role of PRATP and the enzymes involved in its metabolism.
Genetic Dissection: Systematic screening for auxotrophic mutants, particularly in model organisms like Arabidopsis thaliana, has been used to identify and characterize the genes essential for histidine biosynthesis. nih.govscispace.comnih.govresearchgate.net The creation of insertion mutants or knockouts for the genes encoding the various enzymes in the pathway, including ATPPRT (designated as HISN1 in Arabidopsis), has demonstrated the critical importance of this pathway for plant growth and development. nih.govnih.gov Phenotypes of these mutants, such as embryo or gametophytic lethality, underscore the essentiality of PRATP synthesis. nih.govscispace.com These genetic studies also provide valuable insights into metabolic regulation and the interplay between different biosynthetic pathways. researchgate.net
Site-Directed Mutagenesis: Site-directed mutagenesis is a key technique used in conjunction with kinetic and structural studies to probe the function of specific amino acid residues in ATPPRT. By changing a single amino acid, researchers can test hypotheses about its role in substrate binding, catalysis, or allosteric regulation. For example, mutagenesis of active-site residues in Psychrobacter arcticus HisGₛ, followed by kinetic analysis of the resulting variants, has helped to elucidate the catalytic mechanism and the basis for allosteric activation. core.ac.uk Similarly, mutating residues at the interface between the catalytic and regulatory subunits can help map the pathway of allosteric communication. nih.govlu.seresearchgate.net These studies have shown that even mutations far from the active site can have profound effects on catalysis, highlighting the intricate network of interactions that govern enzyme function. nih.govlu.seresearchgate.net
Systems Metabolic Profiling and Flux Balance Analysis
Systems metabolic profiling and flux balance analysis (FBA) are powerful computational and experimental approaches used to understand the complex network of metabolic reactions within a cell. While direct systems-level analysis focusing solely on Phosphoribosyl ATP (PRATP) is not extensively documented, these methods have been instrumental in studying the histidine biosynthesis pathway, in which PRATP is the committed substrate. Insights into the regulation and flux through this pathway inherently provide information about the dynamics of PRATP synthesis and consumption.
Systems Metabolic Profiling in the Context of Histidine Biosynthesis
Systems metabolic profiling, a key component of metabolomics, allows for the comprehensive identification and quantification of metabolites in a biological system. This approach provides a snapshot of the metabolic state of a cell under specific conditions. In the context of the histidine pathway, metabolic profiling can reveal how perturbations, such as genetic modifications or environmental changes, affect the intracellular concentrations of PRATP precursors (ATP and PRPP), PRATP itself, and downstream intermediates.
Although specific datasets detailing the absolute quantification of PRATP are scarce in publicly available literature, studies on related pathways offer a framework for how such analyses are conducted. For instance, in studies of nucleotide metabolism, liquid chromatography-mass spectrometry (LC-MS) is a common technique used to measure the levels of various phosphorylated compounds, including ATP.
Table 1: Representative Metabolite Changes in Response to Perturbation in Nucleotide and Amino Acid Biosynthesis
| Metabolite | Condition | Fold Change | Analytical Method | Reference Organism |
| ATP | Increased adenine (B156593) supplementation | ↑ | LC-MS | Saccharomyces cerevisiae |
| PRPP | Decreased PPP flux | ↓ | LC-MS/MS | Saccharomyces cerevisiae |
| Histidine | Overexpression of feedback-resistant HisG | ↑ | HPLC | Corynebacterium glutamicum |
| AICAR | purH mutant | ↑ | Not Specified | Salmonella typhimurium |
Flux Balance Analysis of the Histidine Biosynthesis Pathway
Flux balance analysis (FBA) is a mathematical method used to predict metabolic fluxes (the rate of turnover of molecules through a metabolic pathway) in a genome-scale metabolic model. nilssonlab.senih.govwikipedia.org FBA relies on the stoichiometry of metabolic reactions and assumes a steady state, where the production and consumption of each metabolite are balanced. nilssonlab.se The primary goal is often to optimize for a specific objective, such as biomass production or ATP synthesis. nih.gov
In the context of PRATP, FBA can be used to model the flux of carbon and nitrogen through the histidine biosynthesis pathway. The reaction catalyzed by ATP phosphoribosyltransferase, which produces PRATP, is a key entry point into this pathway. wikipedia.orgproteopedia.org By simulating gene knockouts or changes in nutrient availability, FBA can predict how these perturbations impact the flux towards histidine, and consequently, the demand for PRATP.
For example, a study on Corynebacterium glutamicum aimed at improving L-histidine production utilized metabolic engineering strategies that can be modeled using FBA. nih.govacs.org Overexpression of a feedback-resistant ATP phosphoribosyltransferase (HisG) and phosphoribosyl pyrophosphate (PRPP) synthetase led to increased histidine titers. nih.govacs.org An FBA model of this engineered strain would predict an increased flux through the HisG-catalyzed reaction, signifying a higher rate of PRATP formation.
Table 2: Predicted Flux Changes in an Engineered C. glutamicum Strain Using FBA
| Reaction | Enzyme | Genetic Modification | Predicted Flux Change | Consequence for PRATP |
| ATP phosphoribosyltransferase | HisG | Overexpression of mutant HisG | ↑ | Increased production |
| PRPP synthetase | Prs | Overexpression | ↑ | Increased precursor supply |
| Glucose-6-phosphate isomerase | Pgi | Knockout | ↓ (in competing pathway) | Increased precursor availability for PPP |
This table represents predicted outcomes based on metabolic engineering principles and the known function of the enzymes, as specific FBA simulation data was not provided in the search results.
Recent genome-scale metabolic modeling of E. coli has highlighted that the initial reaction of histidine biosynthesis, the formation of PRATP, is one of the few thermodynamically unfavorable reactions involved in biomass production. nih.gov This suggests that the flux into the histidine pathway is likely limited by product inhibition, a factor that can be incorporated into more complex FBA models. nih.gov
Furthermore, FBA can be used to understand the energetic cost of amino acid biosynthesis. The synthesis of a single molecule of histidine is an energy-expensive process, consuming approximately 41 ATP equivalents. nih.gov FBA models can quantify this energetic burden and predict how the cell allocates resources between histidine synthesis and other metabolic demands.
Pathological Implications of Dysregulated Phosphoribosyl Atp Metabolism
Genetic Disorders Associated with PRPS1 Enzyme Defects
Mutations in the PRPS1 gene, located on the X chromosome (Xq22.3), are responsible for a spectrum of X-linked disorders. fishersci.nonih.govwikipedia.orgguidetopharmacology.org These disorders arise from either a decrease (loss-of-function) or an increase (gain-of-function) in the activity of the PRPS1 enzyme. fishersci.nonih.govwikipedia.org PRPS1 is the most widely expressed of the three PRPS genes (PRPS1, PRPS2, and PRPS1L1), and mutations in PRPS2 and PRPS1L1 have not been linked to human diseases. fishersci.noguidetopharmacology.org
PRPS1 Deficiency Syndromes
Loss-of-function mutations in PRPS1 lead to a reduction in enzyme activity, resulting in a group of disorders characterized by deficient nucleotide production. fishersci.nonih.govwikipedia.orgnih.govmpg.denih.gov The severity of the clinical phenotype often correlates with the extent of residual enzyme activity. nih.gov These syndromes are X-linked, and while males are typically more severely affected, female carriers can exhibit milder symptoms due to skewed X-chromosome inactivation. fishersci.cawikipedia.orgnih.govuni.lu
Key PRPS1 deficiency syndromes include:
Arts Syndrome: This is a severe, progressive neurological disorder. Clinical manifestations include profound congenital sensorineural hearing impairment, intellectual disability, delayed motor development, hypotonia, ataxia, optic atrophy, and susceptibility to recurrent infections, particularly in the respiratory tract. fishersci.nouni.lunih.govwikipedia.orgmpg.denih.gov The underlying mechanism involves unstable PRPS1 enzyme with minimal or no activity, disrupting both the synthesis and recycling of purines and affecting pyrimidine (B1678525) synthesis. fishersci.cauni.lumpg.de This severe deficiency can lead to early childhood death. wikipedia.org
X-linked Sensorineural Deafness (DFN2/DFNX1): This represents a milder form of PRPS1 deficiency, often presenting as isolated postlingual progressive hearing loss. fishersci.nonih.govnih.govnih.govcdutcm.edu.cn However, congenital and profound hearing loss can also occur. fishersci.nonih.gov
Charcot-Marie-Tooth Disease-5 (CMTX5): This is characterized by a moderate PRPS1 deficiency leading to peripheral neuropathy, hearing impairment, and optic atrophy. fishersci.nonih.govnih.govnih.govcdutcm.edu.cn
Arts syndrome, CMTX5, and DFN2 are considered part of a phenotypic continuum, reflecting varying degrees of reduced PRPS1 activity. nih.govnih.govuni.lucdutcm.edu.cn
PRPS1 Superactivity Syndromes
Gain-of-function mutations in PRPS1 result in an overactive enzyme, leading to accelerated rates of purine (B94841) nucleotide synthesis and subsequent overproduction and accumulation of uric acid. fishersci.nofishersci.cabmrb.ionih.govwikipedia.orgfishersci.fiuni.lu This overactivity can stem from defects in the enzyme's regulatory sites, leading to reduced inhibition by allosteric regulators like ADP, or from increased levels of the PRPS1 transcript. fishersci.nowikipedia.orgfishersci.fiuni.lu
The primary consequences of PRPS1 superactivity include:
Hyperuricemia and Gout: Excessive uric acid production is a hallmark, leading to hyperuricemia and the formation of uric acid crystals. fishersci.cabmrb.ionih.govwikipedia.orgfishersci.fiuni.lu This can cause gouty arthritis and the formation of kidney and bladder stones (urolithiasis). fishersci.cabmrb.iofishersci.fiuni.lu
Neurological Manifestations: In severe forms of PRS superactivity, neurological issues can also be present, including neurosensory defects, hearing impairment, ataxia, hypotonia, and developmental delay. fishersci.cabmrb.ionih.govfishersci.fiuni.lu
Metabolic Consequences of Phosphoribosyl ATP Pathway Dysregulation
Dysregulation of the PRPP pathway, primarily through altered PRPS1 activity, has widespread metabolic consequences due to PRPP's central role in nucleotide metabolism. fishersci.no
Impact on Purine and Pyrimidine Nucleotide Pools
PRPS1 is essential for providing PRPP, a key substrate for both the de novo synthesis and salvage pathways of purine and pyrimidine nucleotides. fishersci.nofishersci.cabmrb.iouni.lu
In PRPS1 Deficiency: Reduced PRPS1 activity disrupts the production and recycling of purines and affects the synthesis of pyrimidines. fishersci.cauni.lu This leads to a deficiency in purine biosynthesis. In some cases, this is evidenced by decreased levels of uric acid and hypoxanthine (B114508). nih.govmpg.de Postmitotic cells, such as neurons, can experience low levels of purine nucleotides, particularly GTP. nih.gov
In PRPS1 Superactivity: Increased PRPS1 activity results in excessive production of purine nucleotides, which are then catabolized to uric acid. fishersci.cabmrb.iofishersci.fiuni.lu This leads to an imbalance in the cellular nucleotide pools. biorxiv.org
Cellular Energy Homeostasis Disturbances
The disruption of purine and pyrimidine nucleotide production due to PRPS1 dysfunction can significantly impair cellular energy homeostasis. Nucleotides like ATP and GTP are critical energy currency molecules. fishersci.cauni.lu
Impaired nucleotide synthesis and recycling can compromise energy storage and transport within cells. fishersci.cauni.lu Tissues with high energy demands, such as the nervous system, are particularly vulnerable to these disturbances, contributing to the neurological phenotypes observed in PRPS1-related disorders. fishersci.cauni.lu
Severe depletion of purine nucleotide pools in PRPS1 deficiency syndromes can lead to significant ATP starvation and energy impairment, especially in neurons. nih.gov
Nucleotide synthesis itself is an energy-intensive process that consumes ATP. cdutcm.edu.cn
Metabolic dysregulation, including impaired mitochondrial function and glycolysis, can contribute to reduced ATP production, further exacerbating energy deficits. metabolomicsworkbench.orgnih.gov A decline in ATP can impair the cellular machinery responsible for clearing pathological proteins and contribute to the breakdown of neuronal networks. metabolomicsworkbench.org These energy metabolism imbalances are closely linked to the pathogenesis of various neurological disorders. citeab.comuni.lumpg.de
This compound Pathway as a Target for Therapeutic Intervention
Given the critical role of the PRPP pathway and PRPS1 in cellular metabolism, targeting this pathway holds potential for therapeutic intervention in related disorders and other conditions.
Rationale for Antimicrobial and Herbicide Development
The metabolism of this compound (PR-ATP) is intricately linked to the histidine biosynthesis pathway, a critical metabolic route found in bacteria, fungi, and plants, but absent in mammals. This key difference highlights the enzymes involved in this pathway, including those that utilize or produce PR-ATP, as highly attractive targets for the development of selective antimicrobial agents and herbicides with potentially low toxicity to humans and animals. nih.govwikipedia.orgnih.govebi.ac.ukresearchgate.net
The histidine biosynthesis pathway is an essential process for the survival and growth of many microorganisms and plants because they must synthesize histidine de novo, unlike mammals which obtain it through their diet. nih.govnih.gov The first committed step in this ten-step pathway is the condensation of ATP and phosphoribosyl pyrophosphate (PRPP) to form PR-ATP, catalyzed by the enzyme ATP phosphoribosyltransferase (ATP-PRT, also known as HisG). nih.govwikipedia.orgnih.govebi.ac.ukresearchgate.netontosight.ai This reaction is considered a rate-limiting step and is subject to feedback inhibition by histidine, the end product of the pathway. nih.govebi.ac.ukresearchgate.netnih.govnih.gov
Dysregulation of PR-ATP metabolism, primarily through the inhibition of key enzymes in the histidine biosynthesis pathway, leads to a depletion of intracellular histidine levels. ontosight.ai Since histidine is an essential amino acid for protein synthesis, its depletion severely impairs growth and can ultimately lead to cell death in organisms that rely on this pathway. ontosight.ai This principle forms the basis for targeting PR-ATP metabolism in antimicrobial and herbicide development.
Several enzymes in the histidine biosynthesis pathway have been explored as potential targets. ATP-PRT (HisG), catalyzing the initial step, is a primary target due to its crucial regulatory role. nih.govebi.ac.ukresearchgate.netontosight.aiproteopedia.org Inhibitors of ATP-PRT prevent the formation of PR-ATP, thereby blocking the entire downstream pathway. ontosight.ai Research has focused on identifying small molecules that can effectively inhibit ATP-PRT from various bacterial species. ontosight.ai
Another enzyme in the pathway, imidazoleglycerol-phosphate dehydratase (IGPD, also known as HisB in some organisms or HISN5 in plants), which catalyzes the dehydration of imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP), has also been identified as a promising target for herbicides. wpmucdn.comnih.govplos.orgcambridge.orgoup.comcapes.gov.brfrontiersin.org Specific inhibitors of IGPD have demonstrated potent herbicidal activity by disrupting histidine biosynthesis in plants. nih.govcambridge.orgoup.com Studies have shown that the cytotoxicity of these inhibitors to cultured plant cells can be reversed by the addition of exogenous histidine, confirming that the herbicidal effect is primarily due to the inhibition of histidine biosynthesis. nih.govcambridge.org
The essentiality of the histidine biosynthesis pathway in bacteria, fungi, and plants, coupled with its absence in mammals, provides a strong rationale for the development of selective inhibitors targeting enzymes involved in PR-ATP metabolism and subsequent steps. nih.govwikipedia.orgnih.govebi.ac.ukresearchgate.netfrontiersin.orgfigshare.complos.org Targeting these enzymes offers a strategy to disrupt essential metabolic processes in pathogens and weeds with a reduced risk of off-target effects in humans and animals. nih.govfigshare.complos.org
Detailed research findings on inhibitors targeting enzymes in the histidine biosynthesis pathway illustrate their potential. For example, studies on Acanthamoeba species, which are histidine auxotrophs capable of de novo synthesis, showed that growth was inhibited by 3-amino-1,2,4-triazole (3AT), an inhibitor targeting IGPD. plos.org Another compound, (R)-C348 (2-hydroxy-3-(1,2,4-triazol-1-yl) propylphosphonate), a novel inhibitor of Arabidopsis thaliana IGPD, also inhibited the growth of four Acanthamoeba species with IC50 values ranging from 250–526 nM. plos.org This inhibition was reversed by the addition of exogenous histidine, further supporting IGPD as a viable antimicrobial target in these organisms. plos.org
In plants, triazole phosphonates have been identified as potent inhibitors of IGPD. Three specific triazole phosphonates showed Ki values of 40 ± 6.5 nM, 10 ± 1.6 nM, and 8.5 ± 1.4 nM against the enzyme, demonstrating high potency. nih.govcambridge.org These compounds were also highly cytotoxic to cultured plant cells, an effect that was completely reversed by the addition of histidine. nih.govcambridge.org These inhibitors exhibited wide-spectrum postemergent herbicidal activity at application rates ranging from 0.05 to 2 kg/ha . nih.govoup.com
The enzyme imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase (IGPS), a heterodimeric complex involved in later steps of histidine and purine biosynthesis, has also been investigated as a target, particularly in bacteria, fungi, and plants where it is essential and absent in mammals. figshare.complos.orgresearchgate.net Inhibitors binding to the protein-protein interface of the Thermotoga maritima IGPS enzyme have shown disruption of allosteric communication, highlighting the potential for developing allosteric inhibitors targeting this enzyme. figshare.com
The ongoing research into the structure and mechanism of these enzymes, such as the crystal structures of ATP-PRT and IGPD from various organisms, provides a foundation for the rational design of more potent and selective inhibitors. nih.govwpmucdn.complos.orgnih.gov
Here is a data table summarizing some research findings on IGPD inhibitors:
| Inhibitor Class | Example Compounds | Target Enzyme | Organism(s) Targeted | Key Findings | Source |
| Triazole Phosphonates | IRL 1695, IRL 1803, IRL 1856 | IGPD | Plants | Ki values: 40 ± 6.5 nM, 10 ± 1.6 nM, 8.5 ± 1.4 nM. Highly cytotoxic to plant cells, reversible by histidine. | nih.govcambridge.org |
| Triazole Compound | 3-amino-1,2,4-triazole (3AT) | IGPD | Acanthamoeba spp., Plants | Inhibits growth; effect reversible by histidine. plos.orgnih.gov | plos.orgnih.gov |
| Propylphosphonate | (R)-C348 (2-hydroxy-3-(1,2,4-triazol-1-yl) propylphosphonate) | IGPD | Acanthamoeba spp., Arabidopsis thaliana | Inhibited Acanthamoeba growth (IC50 250-526 nM), reversible by histidine. plos.orgfrontiersin.org | plos.orgfrontiersin.org |
The development of inhibitors targeting the enzymes involved in PR-ATP metabolism and the subsequent histidine biosynthesis pathway represents a promising strategy for creating new antimicrobial agents and herbicides that are effective against target organisms while minimizing impact on non-target species.
Future Directions in Phosphoribosyl Atp Research
Advanced Structural and Mechanistic Elucidation of Complex Enzymes
Future research will continue to focus on obtaining high-resolution structural data for the enzymes involved in PR-ATP metabolism, particularly ATP phosphoribosyltransferase (ATP-PRT) and phosphoribosyl-ATP pyrophosphohydrolase (HisE), including their various forms and complexes. The crystal structure of Mycobacterium tuberculosis phosphoribosyl-ATP pyrophosphohydrolase has been determined at high resolution, providing insights into its potential substrate binding sites and catalytic mechanism nih.gov. Further studies are needed to fully understand the structural dynamics and catalytic cycles of these enzymes. For instance, obtaining crystal structures of HisE enzymes with substrate analogues bound in the active site could provide crucial insights into the catalytic mechanism acs.org.
Investigating the reaction mechanisms at an atomic level using techniques like kinetic isotope effects and transient kinetics will be crucial. Studies on ATP-PRT have already employed kinetic isotope effects to support a dissociative mechanism royalsocietypublishing.orgnih.gov. Future work can extend these studies to other PR-ATP metabolizing enzymes and their variants to fully delineate the chemical steps involved and the roles of specific active site residues. Understanding how differences in enzyme structure, such as the long- and short-forms of ATP-PRT, influence reaction chemistry and catalytic mechanisms remains an area for future exploration nih.gov. The catalytic cycle of bifunctional enzymes like HisIE, which catalyzes sequential steps involving PR-ATP and its derivative, also presents opportunities for advanced mechanistic studies to identify rate-limiting steps and intermediate channeling acs.org.
Furthermore, research will aim to understand the structural basis of allosteric regulation in these enzymes. ATP-PRT is allosterically inhibited by histidine, and while studies have characterized this inhibition, the subtle conformational changes in the active state that lead to allosteric control require further elucidation acs.orgnih.govresearchgate.net. Future structural and spectroscopic studies, potentially combined with computational simulations, can provide a more complete picture of how allosteric signals are transmitted through the enzyme structure.
Systems-Level Analysis of Phosphoribosyl ATP Flux and Regulation
A significant future direction involves analyzing PR-ATP flux and its regulation within the broader context of cellular metabolism using systems biology approaches. PR-ATP is an intermediate in the histidine biosynthesis pathway, which is interconnected with purine (B94841), pyrimidine (B1678525), and tryptophan biosynthesis, as well as energy metabolism proteopedia.orgasm.org.
Future research will utilize advanced techniques like 13C metabolic flux analysis to directly measure PR-ATP flux under various physiological conditions and in different organisms. This will provide quantitative data on how flux through the PR-ATP-producing and consuming reactions is controlled. Integrating flux data with measurements of enzyme and metabolite concentrations will be essential to understand the complex interplay between enzyme kinetics, gene expression, and metabolic regulation nih.govnih.gov.
Computational modeling of metabolic networks incorporating the enzymes of PR-ATP metabolism will play a crucial role in predicting flux distributions and identifying key regulatory nodes d-nb.infofrontiersin.org. Future models can incorporate detailed kinetic parameters derived from advanced enzymatic studies (Section 10.1) and data on enzyme and metabolite levels from high-throughput measurements. This will allow for a more accurate simulation of PR-ATP metabolism and its response to genetic or environmental perturbations.
Understanding the hierarchical nature of regulation, including transcriptional, translational, and post-translational control of enzymes like ATP-PRT, is another critical area for future systems-level analysis. The regulation of ATP-PRT by feedback inhibition from histidine and synergistic inhibition by guanosine (B1672433) tetraphosphate (B8577671) highlights the complexity of this control proteopedia.org. Future research will investigate how these different layers of regulation are integrated to fine-tune PR-ATP levels and downstream metabolic fluxes.
Exploiting Pathway Specificity for Novel Biochemical Tools
The specificity of the pathways involving PR-ATP, particularly the histidine biosynthesis pathway which is essential in microorganisms but absent in humans, presents opportunities for developing novel biochemical tools and therapeutic agents nih.govproteopedia.org.
Future research can focus on designing specific inhibitors or modulators of enzymes like ATP-PRT and HisE. A deeper understanding of the enzyme active sites and allosteric sites from structural and mechanistic studies (Section 10.1) will be invaluable for structure-based drug design. The distinct structural forms of ATP-PRT (long and short) and their different regulatory mechanisms offer multiple targets for selective intervention nih.govnih.gov. For example, exploring the unique features of the hetero-octameric short-form ATP-PRT could lead to the development of inhibitors specific to certain organisms nih.govnih.gov.
Furthermore, the intermediates of the histidine biosynthesis pathway, starting with PR-ATP, could be explored as potential diagnostic markers or targets for metabolic engineering. Future studies could investigate methods for detecting and quantifying PR-ATP and its downstream metabolites with high sensitivity and specificity.
The enzymes themselves could be engineered for novel applications. For instance, modifying the substrate specificity or regulatory properties of ATP-PRT or HisE could lead to the development of biocatalysts for the synthesis of modified nucleotides or other valuable compounds. Research into cold-adapted enzymes, including ATP-PRT from psychrophilic organisms, suggests potential for developing enzymes active under specific industrial conditions researchgate.net.
Understanding Evolutionary Divergence and Convergence in this compound Metabolism
Investigating the evolutionary history of the enzymes involved in PR-ATP metabolism will provide insights into the origins and diversification of metabolic pathways. The enzymes of the phosphoribosyltransferase (PRT) superfamily, to which ATP-PRT belongs, exhibit significant structural diversity despite catalyzing similar reactions involving PRPP royalsocietypublishing.orgproteopedia.orgasm.org.
Future research will utilize comparative genomics, phylogenetic analysis, and structural comparisons to trace the evolutionary relationships of ATP-PRT, HisE, and other related enzymes across different organisms. This will help to understand how these enzymes evolved from common ancestors and how their functions and regulatory mechanisms diverged. The presence of different PRT types with distinct folds highlights instances of convergent evolution, where similar catalytic functions arose independently proteopedia.orgplos.orgnih.gov. Future studies can explore the selective pressures that led to the evolution of these different enzyme architectures.
Specifically focusing on the histidine biosynthesis pathway, future research can investigate the evolutionary origins of the pathway itself and its interconnectedness with purine biosynthesis. The surprising finding that the imidazole (B134444) moiety of ATP does not contribute to the imidazole ring of histidine, despite ATP being a substrate for the first step, is an interesting evolutionary puzzle that warrants further investigation plos.org. Understanding the evolutionary forces that shaped this pathway and its regulation can provide insights into the fundamental principles of metabolic evolution.
Studies on the evolutionary impacts of purine metabolism genes, which are linked to PR-ATP metabolism through PRPP and shared intermediates, can also shed light on adaptation to different environments and physiological stresses zoores.ac.cn. Future research can explore how changes in enzymes related to PR-ATP metabolism have contributed to the adaptation of organisms to specific ecological niches.
Q & A
Q. What enzymatic steps are involved in PR-ATP synthesis, and how can these be experimentally validated?
PR-ATP is synthesized via the condensation of ATP and phosphoribosyl pyrophosphate (PRPP) catalyzed by ATP phosphoribosyltransferase (HisG). To validate this, employ kinetic assays monitoring PRPP/ATP consumption or PR-ATP production using HPLC or radiometric methods. Structural validation can involve X-ray crystallography of HisG-ligand complexes to identify active-site interactions (e.g., Mycobacterium tuberculosis HisG structure resolved at 1.8 Å) .
Q. How can researchers quantify PR-ATP levels in microbial cultures or cell lysates?
Use liquid chromatography-mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-PR-ATP) for high specificity. Alternatively, adapt enzymatic coupled assays by linking PR-ATP hydrolysis to NADH oxidation, monitored spectrophotometrically at 340 nm. Ensure ATP-depleting enzymes (e.g., hexokinase) are included to avoid cross-reactivity with residual ATP .
Q. What regulatory mechanisms control PR-ATP biosynthesis, and how are they studied?
HisG is allosterically inhibited by histidine, the pathway end product. Study this using stopped-flow kinetics to measure inhibition constants () and small-angle X-ray scattering (SAXS) to observe oligomeric state changes (e.g., dimer-to-hexamer transitions in inhibited HisG). Transcriptional regulation can be assessed via qPCR of hisG under varying histidine conditions .
Advanced Research Questions
Q. How do discrepancies in reported ATP stoichiometry for PR-ATP synthesis arise, and how can they be resolved?
Discrepancies stem from assay conditions (e.g., ATP regeneration systems vs. single-turnover reactions) or competing pathways (e.g., PRPP diversion to purine synthesis). Resolve by performing isotopic tracer studies (³²P-ATP/PRPP) combined with metabolic flux analysis to track ATP utilization. Cross-validate with genetic knockouts (e.g., Δprs mutants) to isolate PR-ATP-specific pathways .
Q. What experimental designs are optimal for tracking PR-ATP dynamics in histidine biosynthesis under varying metabolic states?
Use ¹³C-glucose labeling to trace PRPP carbon flux into PR-ATP, coupled with NMR or LC-MS for time-resolved metabolite profiling. For real-time monitoring in live cells, engineer FRET-based biosensors responsive to PR-ATP concentration changes .
Q. How can structural biology methods resolve mechanistic ambiguities in HisG catalysis and regulation?
Apply cryo-EM to capture HisG conformational shifts during catalysis and inhibition. Molecular dynamics simulations of HisG-ATP/PRPP complexes can identify transition states and allosteric communication pathways. Compare ligand-bound vs. apo structures (e.g., 2.7 Å resolution apo-HisG vs. 1.8 Å HisG-AMP complex) .
Q. What strategies improve HisG stability and activity for in vitro PR-ATP production?
Optimize reaction conditions using response surface methodology (pH, Mg²⁺, PRPP/ATP ratios). Engineer thermostable HisG variants via site-directed mutagenesis targeting flexible loops (e.g., residues near the AMP-binding pocket). Couple with ATP regeneration systems (e.g., polyphosphate kinases) to reduce ATP costs .
Q. How should analytical procedures for PR-ATP be validated to meet regulatory standards?
Follow Analytical Target Profile (ATP) guidelines, defining accuracy (±10%), precision (CV <5%), and linearity () using spiked matrices. Validate via interlaboratory studies and cross-correlate with orthogonal methods (e.g., enzymatic vs. LC-MS quantification) .
Q. What role does PR-ATP play in cross-pathway metabolite crosstalk (e.g., NAD+ biosynthesis)?
PR-ATP-derived PRPP is a substrate for nicotinamide phosphoribosyltransferase (NAMPT) in NAD+ synthesis. Investigate crosstalk via dual-pathway inhibition assays (e.g., histidine/NAD+ depletion) and metabolomics to quantify pathway competition. Use NAD+/PR-ATP ratio analysis under nutrient stress .
Q. How can conflicting data on HisG allosteric regulation be reconciled across species?
Species-specific differences (e.g., E. coli vs. M. tuberculosis HisG) may arise from divergent regulatory domains. Perform comparative structural analysis and isothermal titration calorimetry (ITC) to measure histidine-binding affinities. Test chimeric enzymes to identify critical regulatory motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
